molecular formula C7H7FN2O2 B13031377 3-Fluoro-N,4-dihydroxybenzimidamide

3-Fluoro-N,4-dihydroxybenzimidamide

Cat. No.: B13031377
M. Wt: 170.14 g/mol
InChI Key: IRXKMKHROUUOLJ-UHFFFAOYSA-N
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Description

3-Fluoro-N,4-dihydroxybenzimidamide: is a fluorinated organic compound with the molecular formula C7H7FN2O2 It is characterized by the presence of a fluorine atom, two hydroxyl groups, and an imidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N,4-dihydroxybenzimidamide typically involves the introduction of a fluorine atom into a benzene ring followed by the formation of the imidamide group. One common method involves the reaction of 3-fluorobenzoic acid with hydroxylamine to form the corresponding hydroxamic acid, which is then cyclized to form the benzimidamide structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N,4-dihydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3-Fluoro-N,4-dihydroxybenzimidamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atom.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-N,4-dihydroxybenzimidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The hydroxyl groups and imidamide moiety contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N,4-dihydroxybenzimidamide
  • 3-Fluoro-4-hydroxybenzimidamide
  • 3-Fluoro-N,4-dimethoxybenzimidamide

Uniqueness

3-Fluoro-N,4-dihydroxybenzimidamide is unique due to the specific positioning of the fluorine atom and hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

3-fluoro-N',4-dihydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7FN2O2/c8-5-3-4(7(9)10-12)1-2-6(5)11/h1-3,11-12H,(H2,9,10)

InChI Key

IRXKMKHROUUOLJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)F)O

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)F)O

Origin of Product

United States

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